3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine
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Overview
Description
3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a 1-ethyl-1H-1,2,4-triazole moiety at the 3-positionThe molecular formula of this compound is C9H16N4, and it has a molecular weight of 180.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-1,2,4-triazole with piperidine under suitable conditions. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and is carried out in an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole and piperidine rings.
Reduction: Reduced forms of the triazole and piperidine rings.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and dyes
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets. Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-1,2,4-triazole: A simpler analog without the piperidine ring.
3-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidine: A similar compound with a methyl group instead of an ethyl group on the triazole ring.
3-(1-Propyl-1H-1,2,4-triazol-5-yl)piperidine: A similar compound with a propyl group on the triazole ring
Uniqueness
3-(1-Ethyl-1h-1,2,4-triazol-5-yl)piperidine is unique due to the presence of both the piperidine and triazole rings, which confer distinct chemical and biological properties. The ethyl group on the triazole ring may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H16N4 |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-(2-ethyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C9H16N4/c1-2-13-9(11-7-12-13)8-4-3-5-10-6-8/h7-8,10H,2-6H2,1H3 |
InChI Key |
KONVSFRPAHGGEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)C2CCCNC2 |
Origin of Product |
United States |
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